

# Bromoacetyl Chloride: A Technical Guide to a Versatile Bifunctional Electrophile

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Compound of Interest		
Compound Name:	Bromoacetyl chloride	
Cat. No.:	B1329612	Get Quote

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## **Executive Summary**

Bromoacetyl chloride (BrCH<sub>2</sub>COCl) is a highly reactive organic compound that serves as a cornerstone reagent in synthetic chemistry, particularly in the fields of pharmaceuticals and agrochemicals.[1][2] Its utility stems from its bifunctional nature, possessing two distinct electrophilic sites: a highly reactive acyl chloride and a moderately reactive α-bromo carbon.[3] This dual reactivity allows for sequential or selective reactions with a variety of nucleophiles, making it an invaluable tool for introducing the bromoacetyl moiety, constructing complex molecular architectures, and synthesizing diverse heterocyclic systems.[4][5] This guide provides an in-depth analysis of its properties, reactivity, applications, and detailed experimental protocols for its use.

## **Physicochemical and Spectroscopic Data**

**Bromoacetyl chloride** is a colorless to pale yellow liquid with a sharp, pungent odor.[6] It is highly corrosive, a lachrymator, and reacts readily with water, necessitating careful handling in a fume hood under anhydrous conditions.[7][8]

Table 1: Physicochemical Properties of Bromoacetyl Chloride



Property	Value	Reference(s)
CAS Number	22118-09-8	[6]
Molecular Formula	C <sub>2</sub> H <sub>2</sub> BrClO	[9][10]
Molecular Weight	157.39 g/mol	[9][11]
Boiling Point	127-128 °C	[11][12]
Density	1.89 g/mL at 20 °C	[11]
Refractive Index	n20/D 1.495	[11][13]
InChlKey	SYZRZLUNWVNNNV- UHFFFAOYSA-N	[9][10]
Canonical SMILES	C(C(=O)Cl)Br	[6][9]
Storage Temperature	2-8°C	[6][11]

Table 2: Spectroscopic Data References

Spectroscopic Data	Available Reference(s)
Mass Spectrum (EI)	NIST WebBook[10]
IR Spectrum	NIST WebBook[14]
<sup>1</sup> H NMR Spectrum	ChemicalBook[15]
<sup>13</sup> C NMR Spectrum	ChemicalBook[15]

## **Core Concept: Bifunctional Electrophilicity**

The synthetic power of **bromoacetyl chloride** lies in its two electrophilic centers, which exhibit differential reactivity. This allows for controlled, stepwise reactions with various nucleophiles.

 Acyl Chloride (Hard Electrophile): The carbonyl carbon is highly electron-deficient due to the strong electron-withdrawing effects of both the chlorine and oxygen atoms.[16] It reacts rapidly with strong and weak nucleophiles (e.g., amines, alcohols, thiols) via a nucleophilic





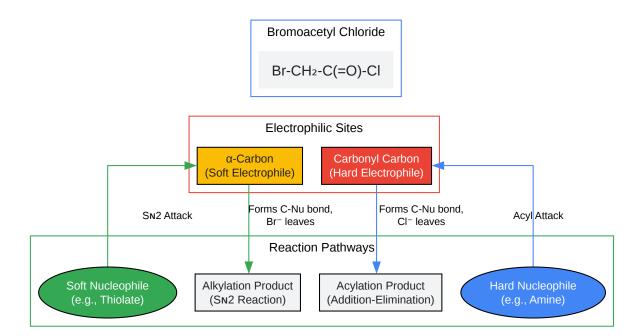


addition-elimination mechanism to form amide, ester, or thioester bonds.[3][17] This reaction is typically very fast.

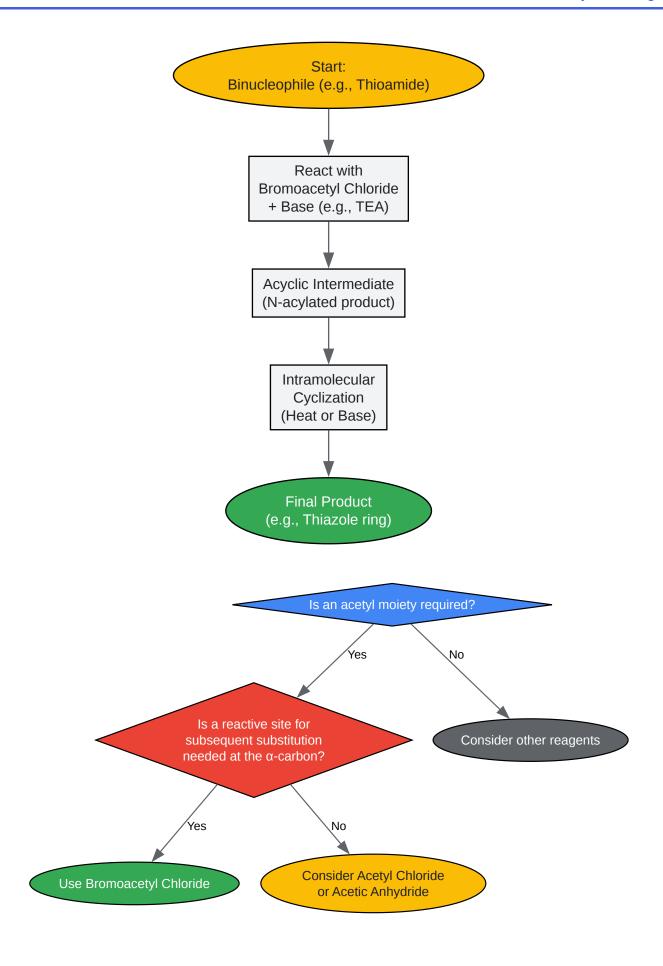
 α-Carbon (Soft Electrophile): The carbon atom adjacent to the carbonyl group is attached to a bromine atom. This makes it susceptible to nucleophilic attack via an SN2 mechanism, where bromide acts as the leaving group.[3] This site is generally less reactive than the acyl chloride and reacts preferentially with softer nucleophiles like thiols or under conditions where the acyl chloride has already reacted.[18]

This difference in reactivity can be exploited to achieve chemoselectivity. For instance, a molecule with both an amine and a thiol group can be selectively acylated at the amine first, followed by an intramolecular cyclization via attack of the thiol on the  $\alpha$ -carbon.











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